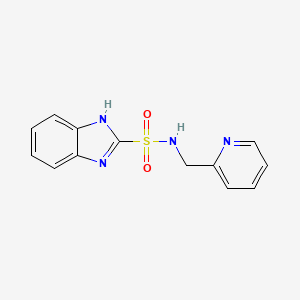
N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is a chemical compound that features a benzimidazole core linked to a pyridine moiety via a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide typically involves the reaction of 2-pyridinemethanamine with benzimidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Pyridinylmethyl)benzenesulfonamide
- N-(2-Pyridinylmethyl)-8-quinolinamine
- N-(2-Pyridinylmethylene)-8-quinolinamine
Uniqueness
N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is unique due to its combination of a benzimidazole core and a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
115243-28-2 |
|---|---|
Fórmula molecular |
C13H12N4O2S |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c18-20(19,15-9-10-5-3-4-8-14-10)13-16-11-6-1-2-7-12(11)17-13/h1-8,15H,9H2,(H,16,17) |
Clave InChI |
XMJLTRUWMNFUOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















